N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, often involving a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the azepane-chlorophenyl intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group could play crucial roles in binding to the target, while the azepane ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic properties compared to pyrrole or thiophene rings. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23ClN2O2 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-9-4-3-8-15(16)17(22-11-5-1-2-6-12-22)14-21-19(23)18-10-7-13-24-18/h3-4,7-10,13,17H,1-2,5-6,11-12,14H2,(H,21,23) |
InChI Key |
VKTXWIVHFAZLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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